molecular formula C13H20O2 B7877689 2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7877689
M. Wt: 208.30 g/mol
InChI Key: CBTWCTJAPDQORT-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-5-methylphenol with a suitable alkyl halide under basic conditions. This is followed by a series of reactions including reduction and functional group transformations to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the butanol moiety.

    3-Methyl-2-butanol: Contains the butanol structure but lacks the aromatic ring with methoxy and methyl groups.

Uniqueness

2-(2-Methoxy-5-methylphenyl)-3-methyl-butan-2-ol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9(2)13(4,14)11-8-10(3)6-7-12(11)15-5/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTWCTJAPDQORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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